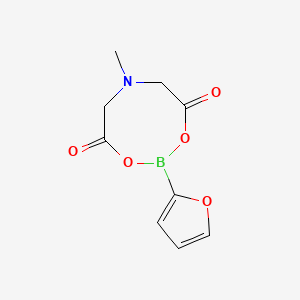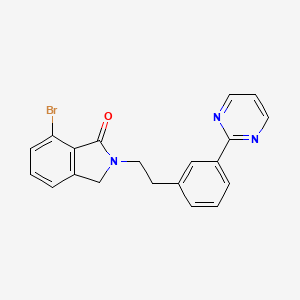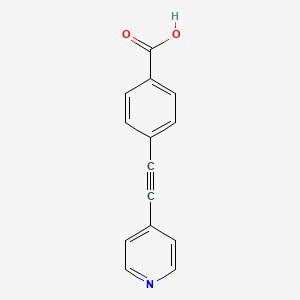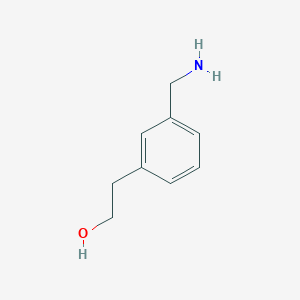
2-(3-(氨甲基)苯基)乙醇
描述
2-(3-(Aminomethyl)phenyl)ethanol is an organic compound with the molecular formula C_9H_13NO. It features an aminomethyl group attached to the benzene ring, which is further connected to an ethanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 3-(chloromethyl)phenol with ethylamine, followed by reduction with sodium cyanoborohydride.
Grignard Reaction: Another method includes the Grignard reaction of phenylmagnesium bromide with ethyl formate, followed by amination and reduction steps.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: Oxidation of 2-(3-(aminomethyl)phenyl)ethanol can yield corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols with different functional groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation Products: 2-(3-(aminomethyl)phenyl)ethanol can be oxidized to 2-(3-(aminomethyl)phenyl)ethanal or 2-(3-(aminomethyl)phenyl)ethanoic acid.
Reduction Products: Reduction can yield 2-(3-(aminomethyl)phenyl)ethylamine.
Substitution Products: Various halogenated derivatives can be formed.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: 2-(3-(aminomethyl)phenyl)ethanol is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
生化分析
Biochemical Properties
2-(3-(Aminomethyl)phenyl)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, 2-(3-(Aminomethyl)phenyl)ethanol can form hydrogen bonds due to the presence of hydroxyl and amino groups, which can influence its interactions with other biomolecules.
Cellular Effects
2-(3-(Aminomethyl)phenyl)ethanol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-(3-(Aminomethyl)phenyl)ethanol involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity . Additionally, 2-(3-(Aminomethyl)phenyl)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Aminomethyl)phenyl)ethanol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-(3-(Aminomethyl)phenyl)ethanol is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to 2-(3-(Aminomethyl)phenyl)ethanol in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 2-(3-(Aminomethyl)phenyl)ethanol can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating signaling pathways and gene expression . Higher doses may lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
2-(3-(Aminomethyl)phenyl)ethanol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can have distinct biochemical properties and effects on cellular function. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-(3-(Aminomethyl)phenyl)ethanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a different distribution profile compared to other compounds that are substrates for this transporter. The localization and accumulation of 2-(3-(Aminomethyl)phenyl)ethanol in specific tissues can affect its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(3-(Aminomethyl)phenyl)ethanol can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of 2-(3-(Aminomethyl)phenyl)ethanol can also affect its stability and degradation, influencing its long-term effects on cellular function.
作用机制
The mechanism by which 2-(3-(aminomethyl)phenyl)ethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.
相似化合物的比较
Aminomethyl Propanol: Similar in structure but with a different alkyl chain length.
3-(Aminomethyl)phenol: Similar core structure but lacking the ethanol group.
2-(3-(Aminomethyl)phenyl)ethanoic Acid: An oxidized derivative of the compound.
属性
IUPAC Name |
2-[3-(aminomethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSOUAZPKJJPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741668 | |
| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379356-00-9 | |
| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


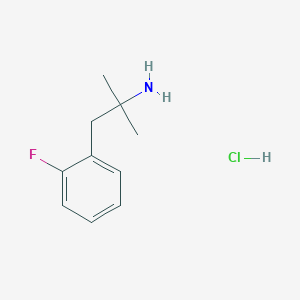
![2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate](/img/structure/B1511107.png)

![2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1511110.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
![4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol](/img/structure/B1511130.png)

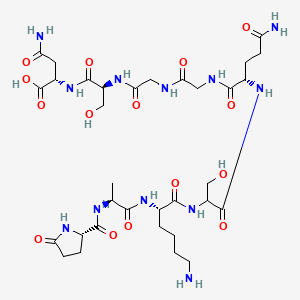
![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
